2-amino-7,8-dihydroquinazolin-6(5H)-one hydrochloride
Description
2-Amino-7,8-dihydroquinazolin-6(5H)-one hydrochloride is a heterocyclic compound featuring a quinazolinone core with an amino substituent at the 2-position and a partially hydrogenated ring system. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-amino-7,8-dihydro-5H-quinazolin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.ClH/c9-8-10-4-5-3-6(12)1-2-7(5)11-8;/h4H,1-3H2,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGQYUVZOYYQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-7,8-dihydroquinazolin-6(5H)-one hydrochloride is a heterocyclic compound belonging to the quinazolinone family. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an amino group at the 2-position and a dihydroquinazolinone core. This configuration contributes to its biological activity by enabling interactions with specific enzymes and receptors.
1. Antimicrobial Activity
Research indicates that derivatives of quinazolinones, including 2-amino-7,8-dihydroquinazolin-6(5H)-one, exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 2-amino-7,8-dihydroquinazolin-6(5H)-one have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL for certain derivatives .
- Antifungal Activity : The compound has also been evaluated for its antifungal properties, demonstrating potential against various fungal strains .
2. Anticancer Activity
The compound has been investigated for its anticancer effects:
- Cell Proliferation Inhibition : In vitro studies have shown that certain derivatives can inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7 and MDA-MB-468) with notable cytotoxicity .
- Mechanisms of Action : Molecular docking studies suggest that these compounds may bind to topoisomerase I (TOPO I), disrupting cancer cell growth through interference with DNA replication processes .
3. Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes:
- Cholinesterase Inhibition : Some derivatives have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease . For example, one derivative exhibited an IC50 of 1.6 μM against AChE.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions. This can lead to alterations in cellular pathways and physiological responses .
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-amino-7,8-dihydroquinazolin-6(5H)-one exhibit promising anticancer properties. For example, compounds derived from quinazolinone structures have been evaluated for their cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. In one study, specific derivatives demonstrated significant inhibition of cancer cell proliferation, suggesting their potential as lead compounds for anticancer drug development .
Antiviral Properties
The compound has also been investigated for its antiviral activity, particularly against the hepatitis C virus (HCV). A series of novel derivatives were synthesized and tested for their ability to inhibit HCV replication. One derivative showed an effective half-maximal effective concentration (EC50) of 0.984 µM against HCV genotype 1b, highlighting the compound's potential in developing antiviral therapies .
Neuroprotective Effects
Emerging studies suggest that quinazolinone derivatives may possess neuroprotective properties. Certain compounds have been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, indicating their potential utility in treating neurodegenerative diseases such as Alzheimer's .
Anticancer Studies
In a detailed investigation into the anticancer properties of 2-amino-7,8-dihydroquinazolin-6(5H)-one derivatives, researchers conducted MTT assays on multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4e | MCF-7 | 11.23 ± 1.42 |
| 4f | A549 | 12.36 ± 1.69 |
| 6c | HCT-116 | 9.47 ± 2.16 |
Antiviral Efficacy
A study focused on the antiviral potential against HCV demonstrated that specific derivatives could effectively inhibit viral replication in vitro. The selectivity index was notably high for certain compounds, indicating a favorable therapeutic window for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazolamine Derivatives
Example Compound : Benzimidazolamine (synthesized in )
- Structural Differences: Replaces the quinazolinone core with a benzimidazole ring, lacking the 7,8-dihydroquinazolinone’s hydrogenated ring and ketone group.
- Synthesis : Prepared via tin(II) chloride-mediated reduction of benzimidazole under reflux with HCl, yielding 78% product with a melting point of 108°C .
- Properties: Lower molecular weight (181 g/mol) compared to the quinazolinone derivative. Spectral data (FT-IR, ^1H-NMR) confirm NH₂ and aromatic proton signatures distinct from quinazolinone derivatives .
2-Amino-7,8-Dihydro-6H-Pyrido[4,3-d]Pyrimidin-5-One
- Structural Differences: Substitutes the quinazolinone core with a pyrido-pyrimidinone system, altering ring fusion and electronic distribution.
- Safety/Handling: No direct data provided, but structural similarity to quinazolinones suggests comparable handling precautions.
2-Amino-7,7-Dimethyl-6,8-Dihydroquinazolin-5-One
- Structural Differences: Incorporates two methyl groups at the 7-position, increasing steric bulk and hydrophobicity compared to the non-methylated hydrochloride derivative.
- Safety Profile: Classified as hazardous if inhaled; requires standard PPE (gloves, goggles) during handling. No mutagenicity or carcinogenicity data reported .
- Applications : Likely used in experimental pharmacology; methyl groups may modulate bioavailability or target selectivity.
Data Tables
Key Research Findings
- Structural-Activity Relationships (SAR): The quinazolinone core’s hydrogenation and substitution patterns (e.g., methyl groups, HCl salt) critically influence solubility and target engagement. Pyrido-pyrimidinones exhibit broader therapeutic claims, possibly due to enhanced π-stacking capacity .
- Safety Considerations : Methylation () introduces handling risks absent in the parent hydrochloride compound, underscoring the need for substituent-specific safety protocols .
Q & A
Q. What are the recommended synthetic methodologies for 2-amino-7,8-dihydroquinazolin-6(5H)-one hydrochloride, and how can purity be optimized?
Answer:
- Cyclization of Precursors : A common approach involves cyclocondensation of substituted aniline derivatives with ketones or aldehydes under acidic conditions. For example, Petrov and Kasatochkin (2014) demonstrated the synthesis of analogous dihydroazoloquinazolinones via cyclization of hydrazine derivatives with carbonyl compounds in ethanol/HCl .
- Purification : Recrystallization in ethanol/water mixtures (7:3 v/v) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended. Evidence from analogous compounds shows ≥95% purity can be achieved via these methods .
- Yield Optimization : Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize side reactions. Typical yields range from 60–75% .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ are critical for confirming the dihydroquinazoline core. Key signals include:
- HPLC-MS : Reverse-phase HPLC (C18, 0.1% formic acid) coupled with ESI-MS detects [M+H]⁺ ions (e.g., m/z 210.1 for the free base) and confirms purity .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) to validate stoichiometry .
Q. How should researchers handle stability and solubility challenges during experiments?
Answer:
- Solubility : The hydrochloride salt is soluble in polar solvents (water, DMSO, methanol) but degrades in basic conditions. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) .
- Stability : Store at –20°C in desiccated, light-protected vials. TGA/DSC studies on similar hydrochlorides show decomposition above 200°C, confirming thermal stability for most reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Answer:
- Core Modifications : Introduce substituents at the 2-amino (e.g., alkylation/acylation) or 7,8-positions (e.g., halogenation) to assess effects on target binding. Petrov et al. (2013) used 5-phenylamine derivatives to enhance kinase inhibition in related scaffolds .
- Biological Assays : Pair synthetic analogs with:
- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energies to targets like HSP70 .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Answer:
- Standardize Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and ATP concentrations (1 mM) for kinase assays. Discrepancies often arise from variations in enzyme sources (recombinant vs. native) .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate purity via LC-MS to rule out impurity-driven artifacts .
- Meta-Analysis : Compare data across ≥3 independent studies using tools like Forest plots to identify outliers .
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to targets like AAK1 over 100 ns trajectories (AMBER/CHARMM) to assess stability of hydrogen bonds with the quinazolinone core .
- ADMET Prediction : Use SwissADME to forecast pharmacokinetics (e.g., logP ≈ 1.5, moderate blood-brain barrier penetration) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites for reactivity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
